N-[(2-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Description
N-[(2-Methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-based acetamide derivative characterized by a 2-methoxyphenylmethyl group attached to the acetamide nitrogen and a phenylamino-substituted thiazole ring at the C4 position. The compound’s synthesis typically involves multi-step reactions, including thiourea formation, cyclization, and subsequent coupling (as inferred from structurally similar compounds in ). Analytical characterization employs techniques such as NMR, GC-MS, and elemental analysis to confirm purity and structural integrity .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-10-6-5-7-14(17)12-20-18(23)11-16-13-25-19(22-16)21-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHRTYEDDVBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and pharmacological implications among N-[(2-methoxyphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide and related compounds:
Pharmacological Activity Trends
- Anticancer Activity: Phenoxy acetamide derivatives with quinazoline-sulfonyl groups (e.g., compounds 38–40 in ) exhibit notable cytotoxicity against HCT-1, MCF-7, and PC-3 cell lines. The target compound’s lack of sulfonyl groups but presence of a phenylamino-thiazole core may reduce potency compared to these derivatives .
- Antimicrobial Potential: N-(1,3-thiazol-2-yl)acetamide derivatives, such as 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, show structural similarity to benzylpenicillin, suggesting possible antibacterial applications.
Physicochemical Properties
- Solubility: The 2-methoxyphenyl group in the target compound likely increases hydrophobicity compared to unsubstituted phenyl analogs (e.g., N-phenyl-2-(2-(phenylamino)-thiazol-4-yl)acetamide). Sulfonyl-containing derivatives () exhibit higher polarity due to the sulfonyl moiety .
- Stability: Thiazole rings are generally stable under physiological conditions, but the phenylamino group may be prone to oxidation, necessitating protective formulations .
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